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Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a pivotal second

messenger in intracellular calcium (Ca²⁺) signaling, distinct from the canonical inositol

trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) pathways. NAADP's primary targets are the

two-pore channels (TPCs), a family of ion channels located on the membranes of acidic endo-

lysosomal organelles. The interaction between NAADP and TPCs orchestrates the release of

Ca²⁺ from these acidic stores, initiating localized Ca²⁺ signals that can be amplified into global

cellular responses. This technical guide provides a comprehensive overview of the NAADP-

TPC signaling axis, presenting key quantitative data, detailed experimental protocols, and

visual representations of the underlying molecular mechanisms. A cell-permeant analog,

NAADP-AM, is a crucial tool for studying these processes in intact cells, as it can cross the

plasma membrane and is subsequently hydrolyzed by intracellular esterases to release active

NAADP.[1][2][3][4][5][6]

The NAADP-TPC Interaction: A Quantitative
Perspective
The activation of TPCs by NAADP is a complex process that is influenced by various factors,

including the specific TPC isoform, the presence of accessory proteins, and the ionic
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environment within the endo-lysosomal lumen. The following tables summarize the key

quantitative parameters that define this interaction.

Parameter Value Conditions Reference(s)

NAADP Binding

Affinity (Kd)

High-affinity site

(TPC2)
5 nM

Membranes from

TPC2-overexpressing

HEK293 cells

[2][7]

Low-affinity site

(TPC2)
7 µM

Membranes from

TPC2-overexpressing

HEK293 cells

[2][7]

JPT2 5.7 ± 1.8 nM
Recombinant JPT2,

[³²P]-NAADP binding
[8]

LSM12 2.0 ± 0.4 nM
Recombinant LSM12,

[³²P]-NAADP binding
[8]

LSM12 ~20–30 nM
Purified recombinant

LSM12
[9]

TPC Activation (EC₅₀)

TPC2 500 nM

Patch-clamp on

TPC2, 10 µM luminal

Ca²⁺

[10]

TPC2 5 nM

Patch-clamp on

TPC2, 200 µM luminal

Ca²⁺

[10]

TPC2 5.5 nM
Patch-clamp on

TPC2, luminal pH 4.8
[10]

NAADP-induced Ca²⁺

release
30 nM

Sea urchin egg

homogenates
[11]
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Table 1: Quantitative Parameters of the NAADP-TPC Interaction. This table provides a

summary of the reported binding affinities (Kd) of NAADP for TPC2 and its accessory proteins,

as well as the effective concentrations (EC₅₀) for TPC activation under different experimental

conditions.

The Signaling Pathway: From NAADP to Calcium
Release
The activation of TPCs by NAADP is not a direct interaction. Instead, it is mediated by

accessory proteins, primarily Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm

protein 12 (LSM12), which act as the true NAADP receptors.[1][8][12][13][14][15] The binding

of NAADP to these proteins induces a conformational change that is transmitted to the

associated TPC, leading to channel opening and the release of Ca²⁺ from the endo-lysosome.

This initial, localized Ca²⁺ release can then trigger a more robust, global Ca²⁺ signal through a

process of Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum (ER) via IP₃

receptors (IP₃Rs) and ryanodine receptors (RyRs).[11][16][17][18]
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NAADP-TPC signaling cascade.

Experimental Protocols
Investigating the NAADP-TPC interaction requires a combination of molecular, cellular, and

electrophysiological techniques. Below are detailed methodologies for key experiments.

Protocol 1: Intracellular Calcium Imaging using NAADP-
AM
This protocol describes how to measure changes in intracellular Ca²⁺ concentration in

response to NAADP-AM using a fluorescent Ca²⁺ indicator.[3][19]
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Materials:

Cells of interest cultured on glass coverslips

Physiological salt solution (PSS): 150 mM NaCl, 6 KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, 10 mM

Glucose, 10 mM HEPES, pH 7.4

Fura-2 AM (or other suitable Ca²⁺ indicator)

Pluronic F-127

NAADP-AM stock solution (in DMSO)

Fluorescence microscope equipped for ratiometric imaging

Procedure:

Cell Loading:

Prepare a loading solution of 2.5 µM Fura-2 AM and 0.005% (v/v) Pluronic F-127 in PSS.

Incubate the cells on coverslips in the loading solution for 30-60 minutes at room

temperature in the dark.

Wash the cells with PSS to remove excess dye.

Imaging:

Mount the coverslip in a perfusion chamber on the microscope stage.

Continuously perfuse the cells with PSS.

Acquire baseline fluorescence images by alternately exciting at 340 nm and 380 nm and

measuring emission at >510 nm.

Introduce PSS containing the desired concentration of NAADP-AM (typically in the µM

range) into the perfusion chamber.
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Record the changes in the 340/380 nm fluorescence ratio over time, which reflects

changes in intracellular Ca²⁺ concentration.

Data Analysis:

Calculate the 340/380 nm fluorescence ratio for each time point.

Normalize the data to the baseline fluorescence to determine the fold change in

intracellular Ca²⁺.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
of TPCs
This protocol outlines the procedure for recording TPC-mediated currents at the whole-cell

level. To make the endo-lysosomal TPCs accessible to the patch pipette, they are often

rerouted to the plasma membrane by mutating their targeting motifs.[20][21][22][23]

Materials:

Cells expressing wild-type or rerouted TPCs

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose,

pH 7.4 with NaOH.

Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP,

pH 7.2 with CsOH. (Cesium is used to block K⁺ channels).

NAADP stock solution (for inclusion in the internal solution)

Patch-clamp amplifier and data acquisition system

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

Pipette Preparation:

Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
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Fill the pipette with the internal solution, with or without NAADP.

Recording:

Place the coverslip with cells in the recording chamber and perfuse with the external

solution.

Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

Rupture the cell membrane to achieve the whole-cell configuration.

Clamp the cell at a holding potential of -60 mV.

Apply voltage ramps or steps to elicit currents and record the resulting current-voltage (I-

V) relationship.

Data Analysis:

Measure the amplitude of the currents in the presence and absence of NAADP.

Construct I-V curves to determine the reversal potential and conductance of the NAADP-

activated currents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1144955?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

